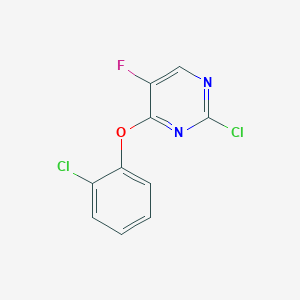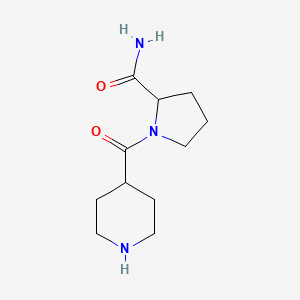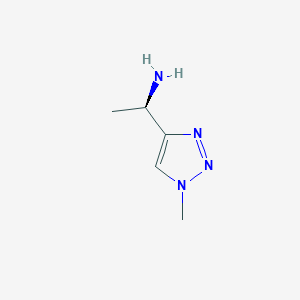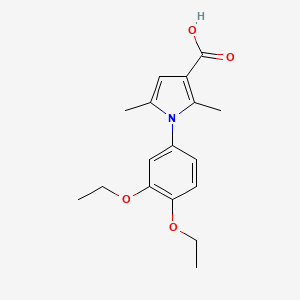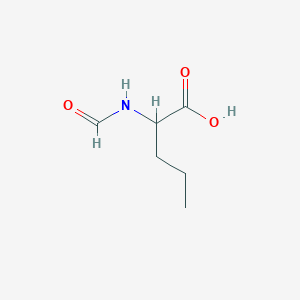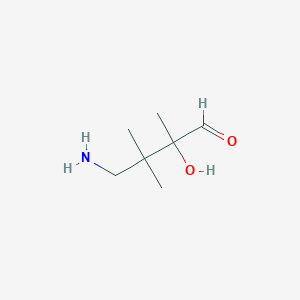![molecular formula C10H13NO2 B13197975 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-7,7-dimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an isocyanate group
Vorbereitungsmethoden
The synthesis of 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be achieved through several routes. One common method involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-2-one with phosgene to introduce the isocyanate group . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include ureas, carbamates, and amines .
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound can be used in the production of polymers and resins due to its reactive isocyanate group.
Biological Studies: It may be used in the modification of biomolecules for research purposes.
Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the isocyanate group and is less reactive.
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Contains an iodomethyl group instead of an isocyanate group, leading to different reactivity and applications.
1-Bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with a bromo group, used in different types of chemical reactions.
The uniqueness of this compound lies in its isocyanate group, which imparts high reactivity and versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
1-isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-9(2)7-3-4-10(9,11-6-12)8(13)5-7/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
QCOJGABFMOESIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)N=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


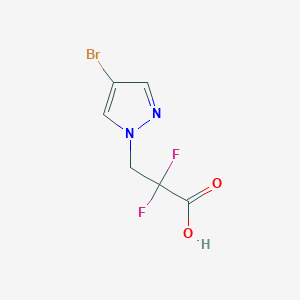
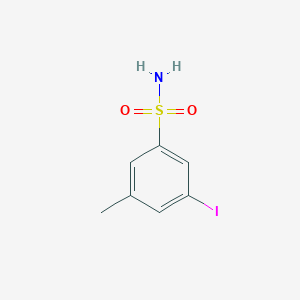
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

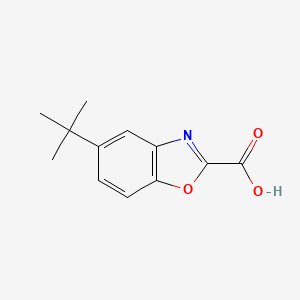
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
